molecular formula C11H8N2O2 B074159 2-Quinoxalineacrylic acid CAS No. 1593-24-4

2-Quinoxalineacrylic acid

Cat. No. B074159
CAS RN: 1593-24-4
M. Wt: 200.19 g/mol
InChI Key: QJNZVVWLYVQBPQ-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of quinoxalines, including 2-quinoxalineacrylic acid, involves various methods ranging from classical to modern and green synthetic approaches. Traditional methods often utilize condensation reactions of diketones with diamines or other suitable precursors. Recent advances have introduced more efficient and environmentally friendly synthetic routes, including isocyanide-based multicomponent reactions and catalytic processes, offering access to a wide array of quinoxaline derivatives with diverse functionalities and potential bioactive properties (Avula et al., 2023).

Molecular Structure Analysis

Quinoxaline derivatives, including 2-quinoxalineacrylic acid, are characterized by their rigid, planar, and aromatic structure, which contributes to their notable π–π stacking ability. This structural feature is crucial for their interaction with various biological targets and their self-assembly into ordered structures, essential for material science applications (Segura et al., 2015).

Chemical Reactions and Properties

Quinoxaline derivatives undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, due to their electron-rich nature. These reactions allow for further functionalization and the introduction of various substituents, enhancing their chemical diversity and biological activity. The presence of nitrogen atoms in the quinoxaline ring also facilitates the formation of coordination complexes with metal ions, which is valuable in medicinal chemistry and materials science (Turel, 2002).

Physical Properties Analysis

The physical properties of 2-quinoxalineacrylic acid, like other quinoxaline derivatives, include high thermal stability and good solubility in various organic solvents. Their planar structure and ability for π–π stacking contribute to their solid-state organization, affecting their optical and electronic properties, which are crucial for their applications in organic electronics and photovoltaic materials (Segura et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-quinoxalineacrylic acid and related quinoxaline derivatives are significantly influenced by their aromatic and heterocyclic nature. They exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, attributed to their interaction with biological macromolecules. The electron-deficient nature of the quinoxaline nucleus allows for its use in sensing applications, particularly in the detection of anions and metal ions through the formation of complexes (Dey et al., 2018).

Scientific Research Applications

  • Synthesis of Quinolines :

    • The synthesis of diverse polysubstituted quinolines from acrylic acids and anthranils, using a weakly coordinating -COOH directing group, has been achieved. This method is particularly significant for generating compounds like tetrahydroacridine, a core component of Alzheimer's disease drug tacrine (Gao et al., 2020).
  • Biological and Pharmacological Effects :

    • Quinoxalines, including derivatives of 2-quinoxalineacrylic acid, are notable for their broad range of biological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties. They are crucial in medicinal chemistry, contributing to treatments for cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).
  • Anticancer Activity :

    • Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, based on the Michael reaction of acrylic acid with quinoxalines, exhibit significant antiproliferative activity against human cancer cell lines, showcasing the potential of quinoxaline derivatives in cancer treatment (El Rayes et al., 2019).
  • Quinoline Derivatives Synthesis :

    • Quinoline-2-carboxylates, an important subclass of quinoline derivatives, can be synthesized from β-nitroacrylates and 2-aminobenzaldehydes, with applications in biologically active molecules and as ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
  • Herbicidal and Regulatory Activities :

    • Novel 2-cyanoacrylates containing quinoxaline moieties demonstrate significant herbicidal activities and plant growth regulatory activities, highlighting the agricultural applications of quinoxaline derivatives (Zhao et al., 2009).
  • Corrosion Inhibition of Copper :

    • Quinoxalines have been studied for their efficiency as corrosion inhibitors for copper, illustrating their potential in industrial applications (Zarrouk et al., 2014).

Future Directions

Quinoxalines have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefiting researchers for future development .

properties

IUPAC Name

(E)-3-quinoxalin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNZVVWLYVQBPQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Quinoxalineacrylic acid

CAS RN

1593-24-4
Record name 2-Quinoxalineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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